Camalexin

准备方法

合成路线和反应条件: 卡马霉素在植物中的生物合成始于氨基酸色氨酸。 该途径涉及几个酶促步骤,包括色氨酸通过细胞色素P450酶CYP79B2和CYP79B3转化为吲哚-3-乙醛肟 . 然后,这种中间体通过CYP71A13转化为吲哚-3-乙腈 . 随后的步骤涉及形成谷胱甘肽缀合物,然后将其加工形成二氢卡马霉素酸。

工业生产方法: 在拟南芥中阐明的合成途径为工业合成提供了潜在的蓝图,涉及使用特定的酶和反应条件来复制天然生物合成过程 .

化学反应分析

Core Reaction Sequence

The biosynthesis of camalexin begins with tryptophan and proceeds through seven enzymatic steps (Figure 1):

Key Features

-

Metabolon Formation : CYP71A13, CYP71B15, and GSTU4 form a protein complex to channel intermediates, minimizing cytotoxic byproducts like IAOx and IAN .

-

Substrate Channeling : Physical interactions between CYP79B2, CYP71A13, and CYP71B15 enhance catalytic efficiency (e.g., CYP79B2 substrate affinity increases 2-fold in the presence of CYP71A13) .

Enzyme Complex Dynamics

Epigenetic Regulation

-

H3K27me3-H3K18ac Bivalent Chromatin : Modulates transcriptional timing of CYP71A13, CYP79B2, and PAD3:

Pathogen Response Kinetics

Clubroot Infection (Plasmodiophora brassicae)

-

This compound Accumulation : Bur-0 ecotype shows 3x higher this compound than Col-0 at 17 dpi due to sustained CYP71A13 induction .

-

Transcriptional Activation : CYP71A12 and CYP71A13 are co-induced during infection, with MYB51/122 transcription factors modulating pathway flux .

Competing Pathways and Byproduct Regulation

Evolutionary and Functional Insights

-

Conserved Metabolon Architecture : Enzyme clustering (CYP71A13, CYP71B15, GSTU4) mirrors channeling mechanisms in alkaloid biosynthesis .

-

Cytotoxic Activity : this compound disrupts fungal membranes via thiazole ring interactions and induces apoptosis in cancer cells (IC₅₀ = 12 µM for prostate cancer) .

This synthesis integrates structural, enzymatic, and regulatory data to provide a comprehensive overview of this compound’s chemical reactions, emphasizing its role in plant defense and potential biotechnological applications.

科学研究应用

Plant Defense Mechanism

Role Against Pathogens:

Camalexin is crucial in the defense of Arabidopsis against various pathogens, including fungi and bacteria. Studies have shown that this compound accumulation is induced during pathogen infection, enhancing the plant's resistance. For instance, research indicated that this compound levels were significantly higher in partially resistant Arabidopsis genotypes compared to susceptible ones when challenged with Plasmodiophora brassicae, a clubroot pathogen .

Mechanism of Action:

The biosynthesis of this compound involves cytochrome P450 enzymes, which are upregulated during pathogen attack. This biosynthetic pathway is critical for the accumulation of this compound, contributing to the plant's ability to inhibit pathogen growth. In particular, the enzymes CYP71A12 and CYP71A13 have been linked to increased this compound production during infections .

Case Study: Agrobacterium Infection

In a study focusing on Agrobacterium tumefaciens, it was found that this compound plays a key role in inhibiting tumor development on inflorescence stalks. The accumulation of this compound was shown to be a significant factor in preventing crown gall disease, highlighting its importance in plant transformation processes .

Cancer Therapeutics

Inhibition of Cancer Cell Proliferation:

Recent studies have identified this compound as an effective inhibitor of breast cancer cell proliferation and migration. It was found to suppress mammosphere formation, which is indicative of stem cell-like properties in cancer cells. The mechanism involves activation of the aryl hydrocarbon receptor (AhR), suggesting that this compound could serve as a novel therapeutic agent for breast cancer treatment .

Case Study: Breast Cancer Research

In vitro experiments demonstrated that this compound inhibited the growth of various breast cancer cell lines, particularly those expressing AhR. This study emphasizes the potential of this compound as a new class of anticancer agents targeting specific cellular pathways involved in tumor growth and metastasis .

Biocontrol Agent

Interaction with Trichoderma:

this compound's role extends into biocontrol applications, where it aids in plant immunity when induced by beneficial fungi such as Trichoderma. This interaction enhances the synthesis of various defense-related enzymes and secondary metabolites, including this compound itself, thereby improving plant resistance against pathogens .

Data Table: Comparative Efficacy of this compound in Biocontrol

| Pathogen | Mechanism | Efficacy |

|---|---|---|

| Botrytis cinerea | Induction of PR genes | High |

| Pseudomonas syringae | Stomatal closure and ROS signaling | Moderate |

| Sclerotium rolfsii | Enhanced chitinase activity | High |

Metabolite Profiling and Biosynthesis Research

Research into the biosynthetic pathways of this compound has revealed intricate networks involving multiple genes and enzymes. Profiling studies using advanced techniques such as UPLC/ESI-QTOF-MS have identified key intermediates and metabolites in the biosynthesis pathway, providing insights into how plants regulate these processes during stress responses .

作用机制

卡马霉素主要通过其抗菌特性发挥作用。 它破坏病原体的细胞过程,导致其抑制或死亡 . 在癌症研究中,卡马霉素已被证明可以抑制细胞增殖和迁移,可能是通过激活芳烃受体 . 该受体介导各种细胞反应,包括解毒酶的表达和细胞生长的调节 .

相似化合物的比较

卡马霉素属于吲哚植物抗毒素家族,该家族包括其他化合物,例如芸苔素和环芸苔素 . 这些化合物在结构上具有相似性,特别是吲哚环,但在侧链和特定的生物活性方面有所不同 . 卡马霉素因其噻唑环而独一无二,该环不存在于其他吲哚植物抗毒素中 . 这种结构差异有助于其独特的抗菌特性及其在拟南芥防御机制中的特定作用 .

类似化合物:

- 芸苔素

- 环芸苔素

- 吲哚-3-甲醇

- 芥子油苷

卡马霉素独特的结构和功能使其成为植物生物学、化学和医学研究中的一种宝贵化合物

生物活性

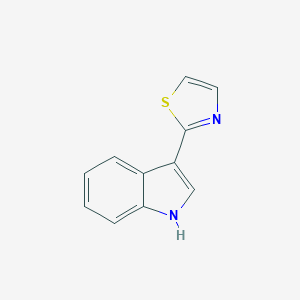

Camalexin, chemically known as 3-thiazol-2ʹ-yl-indole, is a significant phytoalexin primarily found in Arabidopsis thaliana. It plays a crucial role in plant defense mechanisms against various pathogens, including fungi and bacteria. This compound is synthesized through a complex biosynthetic pathway involving several cytochrome P450 enzymes and is known for its antimicrobial properties.

Biosynthesis of this compound

The biosynthetic pathway of this compound begins with tryptophan, which is converted to indole-3-acetaldoxime (IAOx). The subsequent steps involve the transformation of IAOx into indole-3-acetonitrile (IAN) by the enzymes CYP71A12 and CYP71A13, followed by conjugation with glutathione, leading to the final formation of this compound through the action of CYP71B15 and other P450 enzymes .

Key Enzymes Involved in this compound Biosynthesis

Biological Activity and Defense Mechanisms

This compound exhibits a range of biological activities that contribute to plant defense. Its accumulation is triggered by various biotic stresses, particularly during pathogen attacks. Studies have shown that this compound plays a defensive role against several pathogens, including:

- Fungal Pathogens : Botrytis cinerea, Alternaria brassicicola, and Phytophthora brassicae.

- Bacterial Pathogens : Burkholderia glumae and other plant growth-promoting bacteria.

Case Studies on this compound's Efficacy

- Interaction with Botrytis cinerea :

- Clubroot Resistance :

-

Microbiome Modulation :

- This compound not only acts against pathogens but also influences the plant's microbiome. A study indicated that loss of the CYP71A27 gene affected microbial activity in the rhizosphere, suggesting that this compound exudation plays a role in shaping microbial communities beneficial for plant health .

Quantification and Analysis Methods

Quantifying this compound levels is essential for understanding its biological activity. Various extraction methods have been developed:

- Standard Extraction Protocol : Involves homogenizing infected leaf tissues followed by solvent extraction and chromatographic analysis to quantify this compound concentration .

- Enzymatic Activity Measurements : Studies have utilized sulfatase activity in soil as an indirect measure of this compound's influence on microbial functions .

属性

IUPAC Name |

2-(1H-indol-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODIJVWGPRBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032122 | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

135531-86-1 | |

| Record name | Camalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135531-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camalexin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3Z69LA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 137 °C | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。